molecular formula C13H18O2 B14456592 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine CAS No. 73777-18-1

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine

Cat. No.: B14456592
CAS No.: 73777-18-1
M. Wt: 206.28 g/mol
InChI Key: CMCJLYLPCFMLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound belonging to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring, which is further substituted with a tert-butyl group

Preparation Methods

The synthesis of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-benzenedimethanol and tert-butyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the dioxepine ring.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine can be compared with similar compounds such as:

    3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine: Similar in structure but with a vinyl group instead of a tert-butyl group.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a benzene ring with tert-butyl groups and a hydroxyl group, differing in the functional groups attached.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

73777-18-1

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-tert-butyl-1,5-dihydro-2,4-benzodioxepine

InChI

InChI=1S/C13H18O2/c1-13(2,3)12-14-8-10-6-4-5-7-11(10)9-15-12/h4-7,12H,8-9H2,1-3H3

InChI Key

CMCJLYLPCFMLCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1OCC2=CC=CC=C2CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.